2-amino-N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the pyrroloquinoxaline family, which is characterized by a fused ring system combining pyrrole and quinoxaline moieties. The presence of ethoxy and methoxy substituents on the phenyl rings further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of appropriate precursors, such as 2-nitroaniline and 1,2-diketones, under acidic or basic conditions to form the pyrroloquinoxaline core.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine, such as 4-ethoxyaniline, under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions. The choice of solvents, catalysts, and purification methods is also critical to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can target the nitro groups (if present in intermediates) or the quinoxaline ring, leading to the formation of amines or dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium ethoxide (NaOEt) and methoxy reagents are used for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or dihydro derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
2-amino-N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the pyrroloquinoxaline core allows it to bind to active sites or allosteric sites of proteins, modulating their activity. The ethoxy and methoxy groups can enhance its binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(4-methoxyphenyl)-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: Similar structure but with reversed positions of ethoxy and methoxy groups.
2-amino-N-(4-hydroxyphenyl)-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: Hydroxy group instead of ethoxy.
2-amino-N-(4-ethoxyphenyl)-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: Hydroxy group instead of methoxy.
Uniqueness
The unique combination of ethoxy and methoxy groups in 2-amino-N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide enhances its chemical stability and potential biological activity compared to similar compounds. This specific arrangement may result in distinct binding properties and biological effects, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H23N5O3 |
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Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-amino-N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C26H23N5O3/c1-3-34-19-12-8-16(9-13-19)28-26(32)22-23-25(30-21-7-5-4-6-20(21)29-23)31(24(22)27)17-10-14-18(33-2)15-11-17/h4-15H,3,27H2,1-2H3,(H,28,32) |
InChI Key |
WRHKKIMEPVCQSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)OC)N |
Origin of Product |
United States |
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